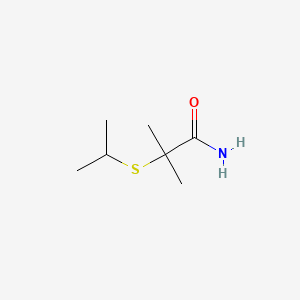

Propionamide, 2-isopropylthio-2-methyl-

Description

BenchChem offers high-quality Propionamide, 2-isopropylthio-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propionamide, 2-isopropylthio-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63915-96-8 |

|---|---|

Molecular Formula |

C7H15NOS |

Molecular Weight |

161.27 g/mol |

IUPAC Name |

2-methyl-2-propan-2-ylsulfanylpropanamide |

InChI |

InChI=1S/C7H15NOS/c1-5(2)10-7(3,4)6(8)9/h5H,1-4H3,(H2,8,9) |

InChI Key |

PHUDGXZCRYIJCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC(C)(C)C(=O)N |

Origin of Product |

United States |

Nomenclature and Systematic Classification of Propionamide, 2 Isopropylthio 2 Methyl

IUPAC Naming Conventions for Propionamide (B166681), 2-isopropylthio-2-methyl-

The name "Propionamide, 2-isopropylthio-2-methyl-" is a semi-systematic name. Following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-methyl-2-(propan-2-ylthio)propanamide .

The derivation of this name follows a set of established rules:

Identification of the Principal Functional Group: The amide group (-CONH₂) is the principal functional group, which gives the suffix "-amide".

Determination of the Parent Chain: The longest continuous carbon chain containing the principal functional group has three carbon atoms. Therefore, the parent alkane is propane, and the corresponding amide is propanamide.

Numbering the Parent Chain: The carbon atom of the amide group is designated as C1. The chain is then numbered sequentially.

Identifying and Naming Substituents:

A methyl group (-CH₃) is attached to the second carbon (C2).

An isopropylthio group (-S-CH(CH₃)₂) is also attached to the second carbon. The "thio" indicates the presence of a sulfur atom. The "isopropyl" specifies the three-carbon branched alkyl group attached to the sulfur. In systematic IUPAC nomenclature, "isopropyl" is often replaced by its systematic name "propan-2-yl".

Assembling the Full IUPAC Name: The substituents are listed alphabetically (isopropylthio before methyl). Their locants (positions on the parent chain) are indicated by numbers. Thus, the name is constructed as 2-isopropylthio-2-methylpropanamide or, more systematically, 2-methyl-2-(propan-2-ylthio)propanamide.

Chemical Classifications of the Compound

"Propionamide, 2-isopropylthio-2-methyl-" can be classified into two primary chemical families based on its functional groups:

Carboxamide: The presence of the amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, places it in the class of carboxamides. Specifically, it is a primary amide as the nitrogen atom is bonded to two hydrogen atoms.

Sulfide (B99878) (Thioether): The isopropylthio group, which contains a sulfur atom bonded to two alkyl groups (an isopropyl group and a substituted propyl group), classifies the compound as a sulfide or thioether.

Structural Features and Functional Group Analysis

The molecular structure of 2-methyl-2-(propan-2-ylthio)propanamide is characterized by a central quaternary carbon atom. This carbon is bonded to a methyl group, a carbamoyl (B1232498) group (-CONH₂), and the sulfur atom of the isopropylthio group.

| Structural Feature | Description |

| Amide Group | The -CONH₂ group is planar due to the sp² hybridization of the carbonyl carbon and the nitrogen atom. This planarity arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl π-system. |

| Thioether Linkage | The C-S-C linkage of the thioether has a bent geometry, with the bond angle around the sulfur atom typically being around 99°. |

| Quaternary Carbon | The C2 carbon is sp³ hybridized and forms single bonds to four other atoms, creating a tetrahedral geometry. |

| Isopropyl Group | The isopropyl group consists of a central carbon atom bonded to two methyl groups and the sulfur atom. |

Stereochemical Considerations of Propionamide, 2-isopropylthio-2-methyl-

Stereochemistry examines the three-dimensional arrangement of atoms in a molecule.

A chiral center is typically a carbon atom bonded to four different groups. In the case of 2-methyl-2-(propan-2-ylthio)propanamide, the C2 atom is bonded to:

A methyl group (-CH₃)

A carbamoyl group (-CONH₂)

An isopropylthio group (-S-CH(CH₃)₂)

Another methyl group, which is C3 of the propanamide chain.

Since the C2 atom is bonded to two identical methyl groups (one as a direct substituent and the C3 of the parent chain), it is not a chiral center. Therefore, the molecule is achiral and does not exhibit optical isomerism.

As the molecule does not possess any chiral centers, it does not have enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).

While the molecule lacks stereoisomers, it can exist in different conformations due to rotation around its single bonds. The most significant rotations to consider are around the C2-S bond and the S-C(isopropyl) bond.

Rotation around the C2-S bond: This rotation will alter the relative positions of the isopropyl group and the substituents on the C2 carbon. Different staggered conformations, such as gauche and anti, are possible. Computational studies on similar thioethers suggest that gauche conformers can be particularly stable. nih.govresearchgate.net

Rotation around the C-C bonds: Rotation around the C1-C2 bond will change the orientation of the carbamoyl group relative to the rest of the molecule.

Table of Compound Names

| Systematic Name | Common/Semi-Systematic Name |

| 2-methyl-2-(propan-2-ylthio)propanamide | Propionamide, 2-isopropylthio-2-methyl- |

| Propanamide | Propionamide |

| Propane | Propane |

| Methyl | Methyl |

| Propan-2-ylthio | Isopropylthio |

Synthetic Methodologies for Propionamide, 2 Isopropylthio 2 Methyl and Its Derivatives

Historical Development of Synthetic Routes

The synthetic routes leading to α-thio-substituted amides are built upon fundamental reactions in organic chemistry. Historically, the preparation of α-halo amides has been a critical step, serving as a gateway to a variety of α-substituted amide derivatives. The classical approach involves the reaction of an α-haloacetyl halide with a suitable amine. nih.gov This method, while foundational, can be limited by the reactivity of sterically hindered or electron-poor amines. nih.gov

The development of α-thio substituted amides is closely linked to the exploration of nucleophilic substitution reactions. The ability to displace a halogen at the α-position of an amide with a sulfur nucleophile has been a key enabling transformation. Early methods for forming thioethers often involved the reaction of an alkyl halide with a thiol or thiolate, a reaction that has been a cornerstone of organic synthesis for many years. chemistrysteps.com The application of this principle to more complex substrates like α-halo amides has allowed for the synthesis of a wide array of α-thioamide derivatives.

Precursor Design and Selection for Propionamide (B166681), 2-isopropylthio-2-methyl- Synthesis

The rational design and selection of precursors are paramount for the efficient synthesis of Propionamide, 2-isopropylthio-2-methyl-. This involves the careful consideration of starting materials for the propionamide backbone and the methods for introducing the key isopropylthio and methyl groups at the α-position.

The core of the target molecule is a 2-methylpropanamide (isobutyramide) structure. wikipedia.orgnih.gov A common and direct precursor for the backbone of Propionamide, 2-isopropylthio-2-methyl- would be an α-halo-2-methylpropanamide. For instance, 2-bromo-2-methylpropanamide (B1266605) serves as an excellent electrophile for the subsequent introduction of the isopropylthio group. The synthesis of such α-haloamides can be achieved through the amidation of the corresponding α-halo acyl halide. For example, 2-bromo-2-methylpropanoyl bromide can be reacted with ammonia (B1221849) or a primary/secondary amine to furnish the desired amide backbone with a leaving group at the α-position, primed for substitution.

| Precursor Example | Structure |

| 2-Bromo-2-methylpropanamide | CC(C)(Br)C(=O)N |

| 2-Bromo-2-methylpropanoyl bromide | CC(C)(Br)C(=O)Br |

| Isobutyramide (B147143) | CC(C)C(=O)N |

This table presents potential precursors for the propionamide backbone.

The introduction of the isopropylthio group is typically accomplished via a nucleophilic substitution reaction. The key reagent for this transformation is isopropylthiol (2-propanethiol), which can be converted to its more nucleophilic thiolate form.

Thiols are known to be excellent nucleophiles, and their corresponding thiolates are even more potent. chemistrysteps.comyoutube.com The generation of the isopropylthiolate can be achieved by treating isopropylthiol with a suitable base, such as sodium hydride or sodium ethoxide. This in situ generation of the nucleophile is then followed by its reaction with an appropriate electrophilic precursor of the propionamide backbone.

| Reagent | Role |

| Isopropylthiol (2-Propanethiol) | Source of the isopropylthio group |

| Sodium Hydride (NaH) | Base to generate the thiolate |

| Sodium Ethoxide (NaOEt) | Base to generate the thiolate |

This table outlines the reagents for the introduction of the isopropylthio group.

The α-methyl group in the target molecule is part of the isobutyramide core. Therefore, the most straightforward strategy is to start with a precursor that already contains the 2-methylpropyl fragment. Isobutyryl chloride or 2-methylpropanoic acid are readily available starting materials that can be converted to the corresponding amide.

Subsequent functionalization at the α-position is necessary to introduce the thioether. A common method for this is α-halogenation of the corresponding amide or its precursor acid. For example, isobutyric acid can be subjected to Hell-Volhard-Zelinsky halogenation to introduce a bromine atom at the α-position, yielding 2-bromo-2-methylpropanoic acid, which can then be converted to the amide. researchgate.net

Alternatively, direct α-methylation of a propionamide derivative is a possibility, though potentially more challenging to control for the synthesis of a quaternary α-carbon. researchgate.net

Direct Synthesis Approaches to Propionamide, 2-isopropylthio-2-methyl-

A direct and efficient approach to the synthesis of Propionamide, 2-isopropylthio-2-methyl- involves a nucleophilic substitution reaction as the key bond-forming step.

The most convergent synthetic strategy for Propionamide, 2-isopropylthio-2-methyl- is the reaction of an α-halo-2-methylpropanamide with an isopropylthiolate salt. This reaction proceeds via an S(_N)2 mechanism, where the sulfur nucleophile attacks the electrophilic α-carbon, displacing the halide leaving group. chemistrysteps.com

A plausible synthetic sequence would be:

Formation of the α-halo amide precursor: Reaction of 2-bromo-2-methylpropanoyl bromide with ammonia to yield 2-bromo-2-methylpropanamide.

Generation of the nucleophile: Treatment of isopropylthiol with a base like sodium hydride to form sodium isopropylthiolate.

Nucleophilic substitution: The reaction of 2-bromo-2-methylpropanamide with sodium isopropylthiolate in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to afford the final product, Propionamide, 2-isopropylthio-2-methyl-.

The steric hindrance at the tertiary α-carbon of the electrophile might slow down the reaction rate compared to primary or secondary α-halo amides. chemistrysteps.com However, the high nucleophilicity of the thiolate should facilitate the reaction.

| Reactant 1 | Reactant 2 | Product |

| 2-Bromo-2-methylpropanamide | Sodium isopropylthiolate | Propionamide, 2-isopropylthio-2-methyl- |

This table illustrates the key nucleophilic substitution reaction.

Condensation Reactions

A plausible and straightforward approach to the synthesis of Propionamide, 2-isopropylthio-2-methyl- involves the condensation of a suitable carboxylic acid precursor, namely 2-isopropylthio-2-methylpropanoic acid, with ammonia or an appropriate amine equivalent. This method hinges on the initial preparation of the α-thio-substituted carboxylic acid.

A potential synthesis for 2-isopropylthio-2-methylpropanoic acid can be adapted from the known synthesis of 2-acetylthio-2-methylpropanoic acid. prepchem.com This would involve the nucleophilic substitution of a suitable leaving group at the α-position of a 2-methylpropanoic acid derivative with an isopropylthiolate nucleophile. For instance, 2-bromo-2-methylpropanoic acid can be reacted with sodium isopropylthiolate.

Once the 2-isopropylthio-2-methylpropanoic acid is obtained, it can be converted to the corresponding propionamide. Direct condensation of a carboxylic acid and an amine is often challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated to facilitate the reaction. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an ester, prior to reaction with ammonia.

A general scheme for this condensation approach is presented below:

Scheme 1: Synthesis of Propionamide, 2-isopropylthio-2-methyl- via Condensation

Synthesis of the Carboxylic Acid Precursor:

Starting Material: 2-bromo-2-methylpropanoic acid

Reagent: Sodium isopropylthiolate

Product: 2-isopropylthio-2-methylpropanoic acid

Amide Formation:

Starting Material: 2-isopropylthio-2-methylpropanoic acid

Reagents: Activating agent (e.g., DCC, EDC), Ammonia

Product: Propionamide, 2-isopropylthio-2-methyl-

The following table summarizes the key transformations in this proposed condensation pathway.

| Step | Starting Material | Reagent(s) | Product | Reaction Type |

| 1 | 2-bromo-2-methylpropanoic acid | Sodium isopropylthiolate | 2-isopropylthio-2-methylpropanoic acid | Nucleophilic Substitution |

| 2 | 2-isopropylthio-2-methylpropanoic acid | DCC, Ammonia | Propionamide, 2-isopropylthio-2-methyl- | Amide Condensation |

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient alternative for the synthesis of complex molecules. While no specific MCR has been reported for the direct synthesis of Propionamide, 2-isopropylthio-2-methyl-, it is conceivable to design such a reaction based on known MCRs that form α-branched amides. nih.gov

One hypothetical MCR could involve the reaction of isobutyraldehyde, isopropyl thiol, and a cyanide source in the presence of ammonia. This would be a variation of the Strecker synthesis, which is a well-known MCR for the synthesis of α-amino acids. In this modified approach, the thiol would add to the imine formed in situ from the aldehyde and ammonia, followed by the addition of the cyanide. Subsequent hydrolysis of the resulting α-aminonitrile would yield the corresponding carboxylic acid, which would then need to be amidated.

A more direct, albeit speculative, MCR could involve the reaction of an isonitrile, an isopropylthio-containing component, and a carbonyl compound. However, the development of such a novel MCR would require significant experimental investigation.

Given the current literature, a sequential one-pot approach that combines elements of MCRs is more feasible. For instance, a one-pot reaction could be envisioned where 2-bromo-2-methylpropanoic acid is first reacted with isopropyl thiol and a base, followed by the in-situ activation of the resulting carboxylic acid and addition of ammonia.

Stereoselective Synthesis of Propionamide, 2-isopropylthio-2-methyl- Enantiomers

The quaternary carbon atom in Propionamide, 2-isopropylthio-2-methyl- is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of stereoselective methods to obtain enantiomerically pure forms of this compound is of significant interest, particularly for potential pharmaceutical applications.

Asymmetric catalysis offers an elegant approach to the synthesis of chiral molecules, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the synthesis of enantiomers of Propionamide, 2-isopropylthio-2-methyl-, an asymmetric sulfenylation of a prochiral 2-methylpropanoic acid derivative could be a key step.

This would involve the reaction of an enolate of a 2-methylpropanoic acid derivative (e.g., an ester or an amide) with an electrophilic sulfur source in the presence of a chiral catalyst. Chiral iminophosphoranes have been shown to catalyze the asymmetric sulfenylation of 2-substituted alkylcyanoacetates, affording products with quaternary C-S stereogenic centers in good enantiomeric excess. researchgate.net A similar strategy could potentially be adapted for the sulfenylation of 2-methylpropanoic acid derivatives.

The general approach would involve the following steps:

Formation of a prochiral enolate from a 2-methylpropanoic acid derivative.

Reaction of the enolate with an electrophilic isopropylthio source (e.g., N-(isopropylthio)phthalimide).

Use of a chiral catalyst (e.g., a chiral Lewis acid or a chiral organocatalyst) to control the facial selectivity of the sulfenylation.

Conversion of the resulting chiral α-thio ester or amide to the target Propionamide, 2-isopropylthio-2-methyl-.

The following table outlines a potential asymmetric catalytic approach.

| Step | Substrate | Reagent(s) | Catalyst | Product |

| 1 | 2-methylpropanoic acid ester | Base, N-(isopropylthio)phthalimide | Chiral Catalyst | Enantioenriched 2-isopropylthio-2-methylpropanoic acid ester |

| 2 | Enantioenriched ester | Ammonia | - | Enantioenriched Propionamide, 2-isopropylthio-2-methyl- |

The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis. osi.lv In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

For the synthesis of enantiomers of Propionamide, 2-isopropylthio-2-methyl-, a chiral auxiliary could be attached to 2-methylpropanoic acid to form a chiral amide or ester. Diastereoselective sulfenylation of the enolate of this chiral derivative would then lead to the formation of a new stereocenter with a specific configuration.

Evans' oxazolidinones are a class of widely used chiral auxiliaries for the diastereoselective alkylation and other α-functionalizations of carboxylic acid derivatives. williams.edu The synthesis would proceed as follows:

Acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 2-methylpropanoyl chloride.

Deprotonation of the resulting N-acyl oxazolidinone with a strong base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate.

Reaction of the enolate with an electrophilic isopropylthio source. The steric hindrance of the chiral auxiliary would direct the electrophile to one face of the enolate, leading to a high diastereomeric excess.

Removal of the chiral auxiliary to yield the enantiomerically enriched 2-isopropylthio-2-methylpropanoic acid, which can then be converted to the target amide.

The following table summarizes the key steps in a chiral auxiliary-based synthesis.

| Step | Starting Material | Reagent(s) | Key Intermediate | Product |

| 1 | Chiral Oxazolidinone | 2-methylpropanoyl chloride | N-(2-methylpropanoyl)oxazolidinone | - |

| 2 | N-(2-methylpropanoyl)oxazolidinone | LDA, N-(isopropylthio)phthalimide | Diastereomerically enriched N-(2-isopropylthio-2-methylpropanoyl)oxazolidinone | - |

| 3 | Diastereomerically enriched adduct | LiOH, H₂O₂ | - | Enantioenriched 2-isopropylthio-2-methylpropanoic acid |

| 4 | Enantioenriched carboxylic acid | Activating agent, Ammonia | - | Enantioenriched Propionamide, 2-isopropylthio-2-methyl- |

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography.

For the resolution of racemic 2-isopropylthio-2-methylpropanoic acid, a chiral amine, such as (+)-dehydroabietylamine, can be used as a resolving agent. google.com The reaction of the racemic acid with the chiral amine would form a mixture of two diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. After separation, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acids. The resolved carboxylic acid can then be converted to the corresponding enantiomer of Propionamide, 2-isopropylthio-2-methyl-.

Enzymatic resolution is another powerful technique for separating enantiomers. nih.govrsc.org A lipase (B570770) could be used to selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture of 2-isopropylthio-2-methylpropanoic acid or its ester, leaving the other enantiomer unreacted. For example, a lipase could selectively hydrolyze the (R)-ester from a racemic mixture of methyl 2-isopropylthio-2-methylpropanoate, leaving the (S)-ester unreacted. The resulting (R)-acid and (S)-ester can then be separated and converted to the respective enantiomers of the target amide.

The table below outlines the general steps of a classical resolution process.

| Step | Starting Material | Reagent(s) | Intermediate | Product |

| 1 | Racemic 2-isopropylthio-2-methylpropanoic acid | Chiral Amine | Diastereomeric Salts | - |

| 2 | Mixture of Diastereomeric Salts | - | Separated Diastereomeric Salts | - |

| 3 | Separated Diastereomeric Salts | Acid | Enantiomerically Pure Carboxylic Acids | - |

| 4 | Enantiomerically Pure Carboxylic Acid | Activating agent, Ammonia | - | Enantiomerically Pure Propionamide, 2-isopropylthio-2-methyl- |

Derivatization and Analog Synthesis of Propionamide, 2-isopropylthio-2-methyl-

Derivatization of Propionamide, 2-isopropylthio-2-methyl- can be performed to generate a library of related compounds for structure-activity relationship (SAR) studies. The amide and thioether functionalities offer several sites for chemical modification.

The amide nitrogen can be alkylated or acylated to produce N-substituted derivatives. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding N-alkyl propionamide. The amide moiety can also be hydrolyzed back to the carboxylic acid, which can then be coupled with a variety of amines to generate a diverse set of amides.

The sulfur atom of the isopropylthio group is susceptible to oxidation. Treatment with a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), would yield the corresponding sulfoxide (B87167), which itself is a chiral center. Further oxidation would lead to the sulfone.

Analogs of Propionamide, 2-isopropylthio-2-methyl- can be synthesized by varying the substituents at different positions of the molecule. For instance, different alkyl or aryl thiols can be used in the initial synthesis to replace the isopropyl group. Similarly, the methyl groups on the propionamide backbone could be replaced with other alkyl groups by starting with the appropriately substituted propanoic acid derivative.

The following table provides some examples of potential derivatization and analog synthesis strategies.

| Reaction Type | Site of Modification | Reagent(s) | Potential Product(s) |

| N-Alkylation | Amide Nitrogen | Alkyl halide, Base | N-Alkyl-2-isopropylthio-2-methylpropionamide |

| Hydrolysis | Amide Carbonyl | Acid or Base | 2-isopropylthio-2-methylpropanoic acid |

| Oxidation | Sulfur Atom | H₂O₂, m-CPBA | 2-(isopropylsulfinyl)-2-methylpropionamide, 2-(isopropylsulfonyl)-2-methylpropionamide |

| Thioether Variation | Sulfur Atom | Various thiols in the initial synthesis | 2-(aryl/alkylthio)-2-methylpropionamide |

| Backbone Modification | α-Carbon | Use of different α-bromo carboxylic acids | Propionamide derivatives with different α-substituents |

Modifications of the Propionamide Moiety

The propionamide functional group in the target molecule offers several avenues for chemical modification to generate a diverse library of derivatives. These modifications primarily involve substitutions on the amide nitrogen, as well as transformations of the amide group itself.

N-Substituted Derivatives:

The synthesis of N-substituted analogs of Propionamide, 2-isopropylthio-2-methyl- can be readily achieved by employing a primary or secondary amine in the amidation step instead of ammonia. This approach allows for the introduction of a wide array of substituents at the nitrogen atom.

| Amine | Solvent | Base (if applicable) | Resulting N-Substituent |

| Methylamine | Dichloromethane | Triethylamine | Methyl |

| Aniline | Tetrahydrofuran | Pyridine | Phenyl |

| Piperidine | Dichloromethane | - | Piperidin-1-yl |

| Benzylamine | Tetrahydrofuran | Triethylamine | Benzyl |

Transformations of the Amide Group:

Further derivatization can be achieved through chemical transformations of the primary amide functionality. For instance, dehydration of the primary amide using reagents such as phosphorus pentoxide (P₄O₁₀) or trifluoroacetic anhydride (B1165640) can yield the corresponding nitrile, 2-isopropylthio-2-methylpropanenitrile. Additionally, reduction of the amide to the corresponding amine, 2-isopropylthio-2-methylpropan-1-amine, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Variations of the Thioether Group

The synthetic strategy for the parent compound allows for considerable variation in the thioether moiety by simply altering the thiol reactant in the final nucleophilic substitution step. This flexibility enables the synthesis of a wide range of analogs with different alkyl or aryl thioether groups.

| Thiol | Base | Solvent | Resulting Thioether Group |

| Ethanethiol | Sodium Ethoxide | Ethanol | Ethylthio |

| Thiophenol | Potassium Carbonate | Acetone | Phenylthio |

| Benzyl Mercaptan | Sodium Hydride | Tetrahydrofuran | Benzylthio |

| Cyclohexanethiol | Triethylamine | Dichloromethane | Cyclohexylthio |

Furthermore, the synthesized thioether can undergo oxidation to produce the corresponding sulfoxide and sulfone derivatives. Controlled oxidation, often employing reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) under specific temperature and stoichiometric conditions, can selectively yield either Propionamide, 2-isopropylsulfinyl-2-methyl- or Propionamide, 2-isopropylsulfonyl-2-methyl-.

Substitutions on the Methyl Group

Modifications involving the substitution on the methyl groups of the 2-methylpropyl core of Propionamide, 2-isopropylthio-2-methyl- are synthetically more challenging and less commonly reported in the literature. A potential, albeit complex, approach would involve starting with a malonic ester derivative.

A hypothetical synthetic scheme could involve:

Alkylation of Diethyl Malonate: Diethyl malonate can be sequentially alkylated with a methyl halide and a functionalized methyl halide (e.g., a protected hydroxymethyl halide).

Hydrolysis and Decarboxylation: The resulting disubstituted malonic ester can then be hydrolyzed and decarboxylated to yield a substituted propionic acid.

Conversion to the Target Structure: This substituted propionic acid could then be carried through the synthetic sequence described earlier (bromination, acid chloride formation, amidation, and thioether formation) to introduce the desired functionalities.

| Starting Malonic Ester Derivative | Potential Final Substituent on Methyl Group |

| Diethyl 2-methyl-2-(methoxymethyl)malonate | Methoxymethyl |

| Diethyl 2-((benzyloxy)methyl)-2-methylmalonate | (Benzyloxy)methyl |

| Diethyl 2-allyl-2-methylmalonate | Allyl |

Heterocycle Incorporation in Derivatives

The core structure of Propionamide, 2-isopropylthio-2-methyl- can serve as a precursor for the synthesis of various heterocyclic derivatives. A common strategy involves the conversion of the amide functionality into a thioamide, which can then participate in cyclization reactions.

The transformation of the propionamide to the corresponding thioamide, 2-isopropylthio-2-methylpropanethioamide, can be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. researchgate.net This thioamide is a versatile intermediate for the synthesis of nitrogen- and sulfur-containing heterocycles. researchgate.net

For example, the reaction of the thioamide with α-haloketones can lead to the formation of thiazole (B1198619) derivatives. Similarly, reaction with α-halocarbonyl compounds containing an additional functional group can be employed to construct other five- or six-membered heterocyclic rings.

| Thioamide Reactant | Cyclizing Agent | Resulting Heterocycle |

| 2-isopropylthio-2-methylpropanethioamide | 2-Chloro-1-phenylethanone | 4-phenyl-2-(1-isopropylthio-1-methylethyl)thiazole |

| 2-isopropylthio-2-methylpropanethioamide | Ethyl 2-chloroacetoacetate | Ethyl 2-methyl-4-(1-isopropylthio-1-methylethyl)thiazole-5-carboxylate |

| 2-isopropylthio-2-methylpropanethioamide | 3-Bromopyruvic acid | 2-(1-isopropylthio-1-methylethyl)thiazole-4-carboxylic acid |

Spectroscopic and Structural Elucidation of Propionamide, 2 Isopropylthio 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. For Propionamide (B166681), 2-isopropylthio-2-methyl-, a comprehensive analysis using ¹H NMR, ¹³C NMR, and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of Propionamide, 2-isopropylthio-2-methyl-, is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amide and thioether groups.

The expected signals are as follows: a singlet for the amide protons (-CONH₂), a septet for the methine proton of the isopropyl group (-CH(CH₃)₂), a doublet for the methyl protons of the isopropyl group (-CH(CH₃)₂), and a singlet for the two methyl groups attached to the quaternary carbon (-C(CH₃)₂).

Table 1: Predicted ¹H NMR Data for Propionamide, 2-isopropylthio-2-methyl-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.0 - 7.5 | Singlet (broad) | 2H | -NH₂ |

| ~ 3.0 - 3.5 | Septet | 1H | -S-CH -(CH₃)₂ |

| ~ 1.4 | Singlet | 6H | -C-(CH₃ )₂ |

| ~ 1.2 | Doublet | 6H | -S-CH-(CH₃ )₂ |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in Propionamide, 2-isopropylthio-2-methyl- gives rise to a distinct signal.

The predicted spectrum would show a signal for the carbonyl carbon of the amide at the most downfield position. The quaternary carbon, the methine and methyl carbons of the isopropyl group, and the methyl carbons attached to the quaternary center would appear at characteristic upfield positions.

Table 2: Predicted ¹³C NMR Data for Propionamide, 2-isopropylthio-2-methyl-

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C =O |

| ~ 55 | -C -(CH₃)₂ |

| ~ 40 | -S-C H-(CH₃)₂ |

| ~ 25 | -C-(C H₃)₂ |

| ~ 23 | -S-CH-(C H₃)₂ |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

To confirm the assignments from 1D NMR and to establish the connectivity of the atoms, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the methine proton of the isopropyl group and the methyl protons of the same group, confirming their coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum establishes direct one-bond correlations between protons and the carbons they are attached to. This would confirm the assignments made in the ¹H and ¹³C NMR spectra. For instance, it would show correlations between the methine proton signal and the corresponding methine carbon signal, as well as between the different methyl proton signals and their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (two or three bond) correlations between protons and carbons. Key expected correlations would include:

The protons of the methyl groups attached to the quaternary carbon showing a correlation to the quaternary carbon and the carbonyl carbon.

The methine proton of the isopropyl group showing correlations to the methyl carbons of the isopropyl group and the quaternary carbon.

The amide protons showing a correlation to the carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain insight into its structure through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio of the molecular ion. For Propionamide, 2-isopropylthio-2-methyl- (C₇H₁₅NOS), the calculated exact mass of the molecular ion ([M]⁺) would be used to confirm its elemental composition.

Table 3: Predicted HRMS Data for Propionamide, 2-isopropylthio-2-methyl-

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₇H₁₅NOS | 161.0874 |

| [M+H]⁺ | C₇H₁₆NOS⁺ | 162.0952 |

Note: The observed m/z value in an experimental setting should be within a few parts per million (ppm) of the calculated value to confirm the elemental composition.

In the mass spectrometer, the molecular ion can fragment into smaller, characteristic ions. The analysis of these fragments helps to piece together the structure of the original molecule. A plausible fragmentation pattern for Propionamide, 2-isopropylthio-2-methyl- could involve:

Loss of the isopropyl group: Cleavage of the C-S bond could lead to the loss of an isopropyl radical, resulting in a prominent fragment ion.

Loss of the thioisopropyl group: Cleavage of the C-S bond with the loss of the entire isopropylthio radical would generate a cation corresponding to the rest of the molecule.

McLafferty-type rearrangement: Although less common for amides without a gamma-hydrogen, other rearrangements and cleavages around the amide functionality could occur.

Alpha-cleavage: Cleavage of the bond between the quaternary carbon and the carbonyl carbon is also a possible fragmentation pathway.

Analysis of the masses of these fragment ions would provide strong evidence for the proposed connectivity of the atoms in Propionamide, 2-isopropylthio-2-methyl-.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a powerful tool for the identification of functional groups and the elucidation of molecular structure. The IR and Raman spectra of Propionamide, 2-isopropylthio-2-methyl- are characterized by distinct bands corresponding to the vibrations of its constituent chemical bonds.

Vibrational Analysis of Functional Groups

The vibrational spectrum of Propionamide, 2-isopropylthio-2-methyl- is dominated by contributions from the thioamide, isopropyl, and methyl groups. The thioamide group (-C(=S)NH2) gives rise to several characteristic bands. The C=S stretching vibration, a key marker for thioamides, is typically observed in the 850-600 cm⁻¹ region. actachemscand.org This band is often coupled with other vibrations and can be sensitive to the molecular environment. The N-H stretching vibrations of the primary amide group appear as two distinct bands in the 3400-3200 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching modes, respectively. docbrown.info The N-H bending (scissoring) vibration is typically found around 1650-1590 cm⁻¹. docbrown.info

The C-N stretching vibration, which has partial double bond character due to resonance, is observed in the 1550-1450 cm⁻¹ range and is often referred to as the "thioamide I band". acs.org The isopropyl group exhibits characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1385 cm⁻¹ (symmetric) and 1370 cm⁻¹ (asymmetric) for the gem-dimethyl groups. The C-S stretching vibration associated with the isopropylthio group is expected in the 700-600 cm⁻¹ region. actachemscand.org

Table 1: Characteristic Vibrational Frequencies for Propionamide, 2-isopropylthio-2-methyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Asymmetric Stretch | ~3350 |

| N-H (Amide) | Symmetric Stretch | ~3200 |

| C-H (Alkyl) | Stretch | 2980-2870 |

| N-H (Amide) | Bend (Scissoring) | ~1620 |

| C-N (Thioamide) | Stretch | ~1500 |

| C-H (Isopropyl) | Asymmetric Bend | ~1385 |

| C-H (Isopropyl) | Symmetric Bend | ~1370 |

| C=S (Thioamide) | Stretch | ~750 |

X-ray Crystallography of Propionamide, 2-isopropylthio-2-methyl- and its Co-crystals

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration

As Propionamide, 2-isopropylthio-2-methyl- is a chiral molecule, single-crystal X-ray diffraction is an invaluable technique for determining its absolute configuration. nih.govrsc.org By employing anomalous dispersion effects, typically with a suitable X-ray wavelength, the absolute structure of one of the enantiomers can be unambiguously established. The Flack parameter is a critical value obtained from the refinement of the crystallographic data that indicates the correctness of the assigned absolute configuration. A value close to zero for a given enantiomer confirms its absolute stereochemistry.

Crystal Packing and Intermolecular Interactions

The crystal packing of thioamides is often dominated by hydrogen bonding interactions involving the thioamide functional group. acs.orgacs.org The primary thioamide group is both a good hydrogen bond donor (N-H) and a moderate acceptor (C=S). acs.orgacs.org A common and robust hydrogen bonding motif observed in primary thioamides is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds, described by the graph set notation R₂²(8). acs.orgacs.org These dimers can then be further linked into chains or more complex networks through other interactions.

Table 2: Hypothetical Crystallographic Data for Propionamide, 2-isopropylthio-2-methyl-

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Z | 2 |

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity

Circular dichroism (CD) spectroscopy is a powerful and sensitive technique for studying chiral molecules. harvard.edu It measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For a chiral molecule like Propionamide, 2-isopropylthio-2-methyl-, its two enantiomers will produce CD spectra that are mirror images of each other. nih.gov This property makes CD spectroscopy an excellent tool for determining the enantiomeric purity or enantiomeric excess (ee) of a sample.

The magnitude of the CD signal (molar ellipticity, [θ], or differential extinction coefficient, Δε) at a specific wavelength is directly proportional to the concentration of the chiral substance and its enantiomeric excess. nih.gov By preparing a calibration curve of the CD signal versus the known enantiomeric composition of a series of standards, the enantiomeric purity of an unknown sample can be accurately determined. The Cotton effect, which is the characteristic shape of a CD band in the vicinity of an absorption band, can also provide information about the absolute configuration of the molecule when compared with theoretical calculations or with the spectra of related compounds of known stereochemistry.

Table 3: Representative Circular Dichroism Data for Enantiomeric Purity Analysis

| Enantiomeric Excess (%) of (+)-Enantiomer | CD Signal (mdeg) at λmax |

|---|---|

| 100 | +50.0 |

| 75 | +37.5 |

| 50 | +25.0 |

| 25 | +12.5 |

| 0 | 0.0 |

| -25 | -12.5 |

| -50 | -25.0 |

| -75 | -37.5 |

Lack of Specific Data for Propionamide, 2-isopropylthio-2-methyl-

A thorough search of available scientific literature and spectroscopic databases has revealed no specific experimental or theoretical data regarding the Optical Rotatory Dispersion (ORD) of the chemical compound Propionamide, 2-isopropylthio-2-methyl-.

While the principles of ORD are well-established for characterizing chiral molecules, detailed research findings, including specific rotation values at various wavelengths and the characteristic Cotton effects, are not documented for this particular substance. Consequently, the generation of a data table and a detailed analysis of its ORD spectrum is not possible at this time.

Further empirical research, involving the synthesis of a chiral sample of Propionamide, 2-isopropylthio-2-methyl- and subsequent analysis using a spectropolarimeter, would be required to elucidate its specific chiroptical properties and generate the requisite ORD data.

Theoretical and Computational Studies of Propionamide, 2 Isopropylthio 2 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the properties of molecules at the electronic level. These methods, such as Density Functional Theory (DFT), could provide significant insights into the electronic characteristics of Propionamide (B166681), 2-isopropylthio-2-methyl-.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure would reveal the nature of the chemical bonds within Propionamide, 2-isopropylthio-2-methyl-. This would involve calculating bond lengths, bond angles, and dihedral angles to determine the molecule's preferred three-dimensional geometry. Natural Bond Orbital (NBO) analysis could further elucidate the hybridization of atomic orbitals and the nature of the bonding and lone-pair electrons. Without specific computational studies, a precise quantitative description of these parameters is not possible.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule determines its electrostatic potential, which is crucial for understanding intermolecular interactions. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface of a molecule. nih.gov Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For Propionamide, 2-isopropylthio-2-methyl-, one would expect regions of negative electrostatic potential around the oxygen and nitrogen atoms of the amide group and the sulfur atom. Positive potential would likely be found around the hydrogen atoms of the amide and methyl groups. A precise MEP map would provide a detailed picture of the molecule's charge distribution and its potential for non-covalent interactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method for studying the time-dependent behavior of molecules, including their conformational changes and interactions with the environment.

Conformational Flexibility and Rotational Barriers

The various single bonds in Propionamide, 2-isopropylthio-2-methyl- allow for a range of possible conformations. MD simulations could explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers for rotation around key bonds, such as the C-N bond of the amide and the C-S bond. This information is vital for understanding the molecule's flexibility and how its shape might change in different environments.

Prediction of Spectroscopic Parameters

Theoretical and computational chemistry offer powerful tools to predict the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For a compound like Propionamide, 2-isopropylthio-2-methyl-, these methods can elucidate its structural features and vibrational modes.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on density functional theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. This predictive capability is invaluable for assigning experimental spectra and understanding the electronic environment of the nuclei.

The standard approach involves a multi-step process. First, the 3D geometry of the Propionamide, 2-isopropylthio-2-methyl- molecule would be optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)). Following optimization, the magnetic shielding tensors for each nucleus are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts would provide a theoretical spectrum that can be compared with experimental data. Discrepancies between the computed and experimental values can often be attributed to solvent effects, conformational dynamics, or the limitations of the computational model. For Propionamide, 2-isopropylthio-2-methyl-, key predictions would focus on the chemical shifts of the methyl and isopropyl protons and carbons, as well as the quaternary carbon and the amide group.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for Propionamide, 2-isopropylthio-2-methyl- (Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide NH₂ | ||

| Isopropyl CH | ||

| Isopropyl CH₃ | ||

| Methyl CH₃ | ||

| Quaternary C | ||

| Carbonyl C=O |

Theoretical IR and Raman Spectra Simulation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Computational simulations of these spectra are instrumental in assigning vibrational modes to specific functional groups and understanding the molecule's force field.

The process begins with the optimization of the molecular geometry, followed by the calculation of the harmonic vibrational frequencies. These calculations yield a set of normal modes, each with a corresponding frequency and intensity (for IR) or scattering activity (for Raman). The resulting data can be plotted to generate a theoretical spectrum.

For Propionamide, 2-isopropylthio-2-methyl-, the simulated IR and Raman spectra would highlight key vibrational modes. These would include the N-H stretching and bending frequencies of the amide group, the C=O stretching of the carbonyl group, C-H stretching and bending modes of the methyl and isopropyl groups, and the C-S stretching frequency. Comparing the theoretical spectrum to an experimental one allows for a detailed assignment of the observed bands. researchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in Propionamide, 2-isopropylthio-2-methyl- (Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amide (N-H) | Symmetric Stretch | |

| Amide (N-H) | Asymmetric Stretch | |

| Carbonyl (C=O) | Stretch | |

| Isopropyl (C-H) | Stretch | |

| Methyl (C-H) | Stretch | |

| Thioether (C-S) | Stretch |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. By mapping out the potential energy surface, it is possible to identify transition states, calculate activation energies, and determine the most likely reaction pathways.

Transition State Analysis for Key Reactions

A transition state (TS) represents the highest energy point along the reaction coordinate, and its structure and energy are critical for understanding the kinetics of a reaction. Computational methods are used to locate and characterize these transient species. For a molecule like Propionamide, 2-isopropylthio-2-methyl-, one could envision studying its synthesis or degradation pathways.

The process of transition state analysis involves searching the potential energy surface for saddle points. Once a candidate TS structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy for the reaction.

Energy Profiles of Synthetic Pathways

By connecting the reactants, transition states, and products on the potential energy surface, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout a chemical transformation.

Chemical Reactivity and Reaction Mechanisms Involving Propionamide, 2 Isopropylthio 2 Methyl

Reactions of the Amide Moiety

Amides are generally the least reactive of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. chemistrysteps.com However, under specific conditions, they can undergo reactions such as hydrolysis and transamidation.

The hydrolysis of an amide results in the cleavage of the amide bond to yield a carboxylic acid and an amine. libretexts.org This transformation can be achieved under either acidic or basic conditions, typically requiring heat. youtube.com

Acid-Catalyzed Hydrolysis:

The steric hindrance around the carbonyl group in Propionamide (B166681), 2-isopropylthio-2-methyl- is expected to slow down the rate of hydrolysis compared to less substituted amides. acs.orgacs.org

Base-Promoted Hydrolysis:

Table 1: Comparison of Amide Hydrolysis Pathways

| Condition | Catalyst/Reagent | Key Intermediate | Products | Influence of Steric Hindrance |

|---|---|---|---|---|

| Acidic | Strong acid (e.g., H₂SO₄), Heat | Protonated carbonyl, Tetrahedral intermediate | Carboxylic acid, Ammonium (B1175870) salt | Decreases reaction rate |

| Basic | Strong base (e.g., NaOH), Heat | Tetrahedral intermediate | Carboxylate salt, Amine | Decreases reaction rate |

Amidation reactions typically involve the formation of an amide from a more reactive carboxylic acid derivative. Transamidation, the conversion of one amide to another by reaction with an amine, is a more direct but often challenging transformation, especially for sterically hindered or unactivated amides. organic-chemistry.orgchemistryviews.org

For a secondary amide like Propionamide, 2-isopropylthio-2-methyl-, transamidation would involve the displacement of ammonia (B1221849) with another amine. These reactions are often thermodynamically neutral or slightly unfavorable and require forcing conditions or catalysis. organic-chemistry.org Transition-metal catalysts have been developed to facilitate the cleavage of the robust amide C-N bond. rsc.org Given the steric hindrance of Propionamide, 2-isopropylthio-2-methyl-, such a reaction would likely require specialized catalytic systems to proceed at a reasonable rate. chimia.chnih.gov For instance, tungsten-catalyzed transamidation has been shown to be effective for tertiary alkyl amides. chemistryviews.org

Reactions of the Thioether Group

The sulfur atom in the thioether group of Propionamide, 2-isopropylthio-2-methyl- is nucleophilic and can undergo several characteristic reactions, including oxidation, alkylation, and desulfurization.

Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. masterorganicchemistry.com The oxidation state of sulfur can be controlled by the choice of the oxidizing agent and the reaction conditions. The mechanism generally involves the nucleophilic attack of the sulfur atom on the oxidant. nih.gov

Common oxidizing agents include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and ozone. masterorganicchemistry.com The oxidation of the thioether to the sulfoxide (B87167) is typically faster than the subsequent oxidation of the sulfoxide to the sulfone. rsc.org The steric and electronic environment around the sulfur atom can influence the rate of oxidation. nih.gov In Propionamide, 2-isopropylthio-2-methyl-, the bulky isopropyl and 2-amido-2-propyl groups may sterically hinder the approach of the oxidant to the sulfur atom, potentially requiring more forcing conditions or more reactive oxidizing agents.

Table 2: Oxidation States of Sulfur in Propionamide, 2-isopropylthio-2-methyl- Derivatives

| Compound | Sulfur Oxidation State | Typical Oxidizing Agent |

|---|---|---|

| Propionamide, 2-isopropylthio-2-methyl- | -2 (Thioether) | - |

| 2-(isopropanesulfinyl)-2-methylpropionamide | 0 (Sulfoxide) | H₂O₂, m-CPBA |

| 2-(isopropanesulfonyl)-2-methylpropionamide | +2 (Sulfone) | Excess H₂O₂, m-CPBA |

The sulfur atom of a thioether can act as a nucleophile and react with alkyl halides in an SN2 reaction to form a sulfonium (B1226848) salt. libretexts.org In this reaction, the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. pearson.com

The formation of a sulfonium salt from Propionamide, 2-isopropylthio-2-methyl- would involve the reaction with an alkyl halide, such as methyl iodide. The resulting product would be a trialkylsulfonium salt, which is a positively charged species with three alkyl groups attached to the sulfur atom. The rate of this reaction is dependent on the nucleophilicity of the sulfur and the steric accessibility of both the sulfur atom and the alkyl halide. While the sulfur in thioethers is generally a good nucleophile, the significant steric hindrance in Propionamide, 2-isopropylthio-2-methyl- may slow this reaction down, particularly if a bulky alkyl halide is used. acs.org

Desulfurization is the removal of the sulfur atom from the molecule. A common method for the desulfurization of thioethers is through reaction with Raney nickel, a finely divided, hydrogen-rich nickel catalyst. chem-station.commasterorganicchemistry.com This reaction results in the reductive cleavage of the carbon-sulfur bonds and their replacement with carbon-hydrogen bonds. organicreactions.org

Treating Propionamide, 2-isopropylthio-2-methyl- with Raney nickel would be expected to cleave both C-S bonds of the thioether linkage, leading to the formation of isobutyramide (B147143) (2-methylpropanamide) and propane. This reaction is a powerful tool in organic synthesis for removing sulfur-containing functional groups. researchgate.net The mechanism is complex and is believed to involve the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis of the C-S bonds by the hydrogen adsorbed on the catalyst. chem-station.com

Reactions at the 2-Position of the Propionamide Backbone

The chemical reactivity of Propionamide, 2-isopropylthio-2-methyl- at the 2-position is largely dictated by the presence of the α-proton and the influence of the adjacent amide and thioether functionalities. These groups modulate the acidity of the α-proton and play a crucial role in the stereochemical outcome of reactions involving the corresponding enolate.

α-Deprotonation and Enolate Chemistry

The carbon atom at the 2-position of the propionamide backbone is flanked by both a carbonyl group and a sulfur atom, which influences the acidity of the α-hydrogen. masterorganicchemistry.com The electron-withdrawing nature of the carbonyl group facilitates the removal of the α-proton by a suitable base to form a resonance-stabilized enolate intermediate. masterorganicchemistry.comyoutube.com While amides are generally less acidic than their corresponding ketones or esters, the presence of a sulfur atom at the α-position can further influence the pKa.

The formation of the enolate is a critical step that opens up a wide array of subsequent chemical transformations. masterorganicchemistry.com Strong bases such as lithium diisopropylamide (LDA) are typically employed for the deprotonation of amides to generate the corresponding enolates. youtube.com The choice of base and reaction conditions, including temperature and solvent, can significantly impact the regioselectivity and stereoselectivity of enolate formation, particularly in more complex systems.

The resulting enolate of Propionamide, 2-isopropylthio-2-methyl- can exist in two resonance forms, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. This delocalization contributes to the stability of the enolate and its nucleophilic character at the α-carbon.

| Feature | Description |

| Key Functional Groups | Amide, Thioether |

| Acidic Proton | α-proton at the 2-position |

| Deprotonation | Formation of a resonance-stabilized enolate |

| Typical Base | Lithium diisopropylamide (LDA) |

| Reactivity | Nucleophilic at the α-carbon |

Stereoselective Alkylation and Derivatization

The enolate generated from Propionamide, 2-isopropylthio-2-methyl- can serve as a potent nucleophile in various carbon-carbon bond-forming reactions, most notably alkylation reactions. masterorganicchemistry.com The stereochemical outcome of these reactions is of significant interest in asymmetric synthesis. While Propionamide, 2-isopropylthio-2-methyl- itself is not chiral, the principles of stereoselective alkylation can be understood by examining related chiral systems.

In the context of chiral auxiliaries, the stereoselectivity of enolate alkylation is often controlled by the steric hindrance imposed by the chiral auxiliary, which directs the approach of the electrophile from the less hindered face. researchgate.net Although Propionamide, 2-isopropylthio-2-methyl- lacks an inherent chiral center, the introduction of a chiral element, for instance, on the nitrogen atom of the amide, could enable diastereoselective alkylations.

Research on related thioamides has demonstrated that deprotonation with bases like LDA can lead to the formation of enethiolates with specific stereochemistry. nih.gov Subsequent reactions with electrophiles, such as alkyl halides, can proceed with high diastereoselectivity. nih.gov The stereochemical course of such reactions is often rationalized by proposing a chelated transition state model where the metal cation coordinates to both the oxygen and sulfur atoms, thereby creating a rigid conformation that dictates the facial selectivity of the electrophilic attack.

The derivatization of the α-position is not limited to alkylation. Other electrophiles can be employed to introduce a variety of functional groups, further highlighting the synthetic utility of the enolate chemistry of this scaffold.

| Reaction Type | Key Features |

| Alkylation | Reaction of the enolate with alkyl halides to form a new C-C bond. |

| Stereoselectivity | Can be achieved by introducing a chiral auxiliary or catalyst. |

| Transition State | Often involves a chelated intermediate with the metal cation. |

| Derivatization | Allows for the introduction of various functional groups at the α-position. |

Catalytic Applications of Propionamide, 2-isopropylthio-2-methyl- (if applicable)

The potential catalytic applications of Propionamide, 2-isopropylthio-2-methyl- have not been extensively reported in the literature. However, based on the functional groups present in the molecule, its potential use as a ligand in metal catalysis or in organocatalysis can be postulated.

Use as a Ligand in Metal Catalysis

The presence of both a nitrogen and a sulfur atom in Propionamide, 2-isopropylthio-2-methyl- suggests its potential to act as a bidentate ligand for various transition metals. The amide nitrogen and the thioether sulfur can both serve as donor atoms to coordinate with a metal center. The formation of a stable chelate ring could make it an effective ligand in various metal-catalyzed reactions.

The development of chiral ligands is a cornerstone of asymmetric catalysis. nih.gov If a chiral version of Propionamide, 2-isopropylthio-2-methyl- were synthesized, it could potentially be employed as a chiral ligand in enantioselective transformations. The stereochemical environment created by the chiral ligand around the metal center can induce enantioselectivity in the reaction product.

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. rsc.org Thioamides and related compounds have been explored as organocatalysts in various transformations. For instance, thiourea (B124793) derivatives are known to act as hydrogen-bond donors, activating electrophiles and controlling the stereochemistry of reactions. capes.gov.br

Investigations into the Biological Activity Mechanisms of Propionamide, 2 Isopropylthio 2 Methyl Preclinical and in Vitro Focus

Mechanism of Antibacterial Action (In Vitro Studies)

No information is available regarding the in vitro antibacterial mechanism of action for Propionamide (B166681), 2-isopropylthio-2-methyl-.

There are no studies available to indicate whether Propionamide, 2-isopropylthio-2-methyl- interacts with bacterial cell wall synthesis.

Data on the potential inhibitory effects of Propionamide, 2-isopropylthio-2-methyl- on microbial enzyme systems are not available in the public domain.

There is no available research on the effects of Propionamide, 2-isopropylthio-2-methyl- on bacterial DNA or RNA replication.

Mechanism of Antifungal Action (In Vitro Studies)

No information is available regarding the in vitro antifungal mechanism of action for Propionamide, 2-isopropylthio-2-methyl-.

There are no studies available to suggest that Propionamide, 2-isopropylthio-2-methyl- disrupts fungal cell membrane integrity.

Data on the potential for Propionamide, 2-isopropylthio-2-methyl- to inhibit ergosterol (B1671047) biosynthesis are not available.

Mechanism of Insecticidal Action (In Vitro Studies)

Neurotoxic Mechanisms in Target Pests

There are no available studies detailing the neurotoxic effects of Propionamide, 2-isopropylthio-2-methyl- on any target pest species. Research into its potential interactions with insect nervous systems, such as effects on neurotransmitter receptors, ion channels, or enzyme activities, has not been published.

Inhibition of Insect Growth and Development

Information regarding the ability of Propionamide, 2-isopropylthio-2-methyl- to inhibit insect growth and development is not present in the public domain. There are no records of in vitro studies assessing its impact on insect life cycle stages, molting processes, or hormonal regulation.

Molecular Target Identification and Characterization

Binding Studies with Macromolecules (Proteins, Nucleic Acids)

No binding studies have been published that investigate the interaction of Propionamide, 2-isopropylthio-2-methyl- with any biological macromolecules. Consequently, there is no data on its affinity for specific proteins, enzymes, or nucleic acids that could serve as its molecular target.

Structure-Activity Relationship (SAR) Studies based on Derivatives

There are no publicly available structure-activity relationship (SAR) studies for derivatives of Propionamide, 2-isopropylthio-2-methyl-. Such studies are crucial for understanding how chemical modifications to the parent compound influence its biological activity, but this information does not exist for this particular chemical series.

Cellular and Subcellular Effects (In Vitro Models)

No research has been published on the cellular or subcellular effects of Propionamide, 2-isopropylthio-2-methyl- in any in vitro models, including insect cell lines. Therefore, there is no information on its cytotoxicity, effects on cell morphology, or impact on cellular organelles and processes.

Impact on Cellular Respiration and Metabolism

Based on a comprehensive review of publicly available preclinical and in vitro research, there is currently no scientific literature detailing the specific impact of Propionamide, 2-isopropylthio-2-methyl- on cellular respiration and metabolism. Studies investigating its effects on key metabolic processes such as mitochondrial respiration, glycolysis, and other related metabolic pathways have not been reported.

Modulation of Signal Transduction Pathways

Propionamide, 2-isopropylthio-2-methyl-, also referred to in scientific literature as Thio-2, has been identified as a modulator of key signaling pathways, particularly those implicated in the development and progression of cancer. aacrjournals.orgsynthego.comnih.govnih.gov Preclinical and in vitro studies have primarily focused on its activity in castration-resistant prostate cancer (CRPC) and melanoma. aacrjournals.orgnih.gov

The compound is postulated to function as an inhibitor of BCL-2–associated athanogene-1 (BAG-1) isoforms. aacrjournals.orgsynthego.comnih.gov BAG-1 is a co-chaperone that interacts with a variety of cellular proteins to regulate processes such as apoptosis, proliferation, and the transactivation of nuclear hormone receptors, making it a target for therapeutic intervention in cancer. aacrjournals.org

Inhibition of Androgen Receptor (AR) Signaling

A significant focus of the research on Propionamide, 2-isopropylthio-2-methyl- has been its ability to suppress androgen receptor (AR) signaling, a critical pathway for the growth and survival of prostate cancer cells. aacrjournals.orgsynthego.comnih.govresearchgate.net In preclinical models of castration-resistant prostate cancer, the compound has been shown to inhibit AR activity and the growth of treatment-resistant prostate cancer cell lines. aacrjournals.orgnih.govresearchgate.net

One study demonstrated that Thio-2 could disrupt the interaction between the long isoform of BAG-1 (Bag-1L) and the androgen receptor in LNCaP prostate cancer cells. researchgate.net This inhibition of the Bag-1L:AR interaction is a potential mechanism for its suppressive effect on AR-dependent signaling and cell growth. researchgate.net

Table 1: Effect of Propionamide, 2-isopropylthio-2-methyl- (Thio-2) on Androgen-Dependent Prostate Cancer Cell Growth

| Cell Line | Treatment | Effect | IC50 Value | Reference |

| LNCaP | Thio-2 | Inhibition of androgen-dependent cell growth | 17.5 µM | researchgate.net |

Modulation of Other Signaling Pathways

Beyond its effects on AR signaling, Propionamide, 2-isopropylthio-2-methyl- has been shown to interfere with other critical signaling cascades. In transformed cells, it has been observed to disrupt intracellular signaling at the level of the RAF kinase, a key component of the MAPK/ERK pathway, while not affecting the activation of AKT. nih.gov

The compound has been demonstrated to decrease the binding of BAG-1 to Hsc70 and, to a lesser extent, to BRAF, both in vitro and in vivo. nih.gov This suggests a mechanism of action that involves the disruption of BAG-1-mediated protein-protein interactions, which are crucial for cell survival and proliferation. nih.gov

Furthermore, Propionamide, 2-isopropylthio-2-methyl- has shown efficacy in inhibiting the proliferation of melanoma cell lines that have developed resistance to BRAF inhibitors like PLX4032. nih.govresearchgate.net This indicates its potential to overcome certain mechanisms of drug resistance in cancer. nih.gov

Table 2: Investigated Signaling Interactions of Propionamide, 2-isopropylthio-2-methyl- (Thio-2)

| Interacting Proteins | Effect of Thio-2 | Cellular Context | Reference |

| BAG-1 and Hsc70 | Decreased binding | Transformed cell lines | nih.gov |

| BAG-1 and BRAF | Decreased binding (to a lesser extent) | Transformed cell lines | nih.gov |

| Bag-1L and Androgen Receptor | Abrogation of interaction | LNCaP prostate cancer cells | researchgate.net |

It is important to note that while Propionamide, 2-isopropylthio-2-methyl- is postulated as a BAG-1 inhibitor, some research suggests that its observed phenotypes may not be solely attributable to the genomic abrogation of BAG-1 isoforms, indicating that the precise mechanism of action may require further elucidation. aacrjournals.orgsynthego.comnih.gov

Advanced Analytical Methodologies for Propionamide, 2 Isopropylthio 2 Methyl in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the effective separation of "Propionamide, 2-isopropylthio-2-methyl-" from complex sample matrices, enabling its accurate quantification. The choice of technique depends on the volatility, polarity, and chiral nature of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like "Propionamide, 2-isopropylthio-2-methyl-". A reversed-phase approach is generally suitable for this compound due to its moderate polarity.

A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the compound of interest while separating it from other matrix components. Detection is commonly achieved using a UV detector, as the amide functional group exhibits absorbance at lower wavelengths.

Table 1: Illustrative HPLC Parameters for the Analysis of Propionamide (B166681), 2-isopropylthio-2-methyl-

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile compounds. "Propionamide, 2-isopropylthio-2-methyl-" is expected to have sufficient volatility for GC analysis, particularly with the use of a heated injection port and column oven.

A common approach would utilize a capillary column with a non-polar or mid-polar stationary phase, such as a polysiloxane-based phase. The separation is achieved by temperature programming, where the column temperature is gradually increased to facilitate the elution of compounds with different boiling points. A flame ionization detector (FID) would provide sensitive and robust detection. For more selective and structural information, a mass spectrometer (MS) can be used as the detector. It is important to note that the analysis of sulfur-containing compounds like thioethers by GC can sometimes be challenging due to potential interactions with the column or thermal degradation, which may necessitate the use of specialized columns or derivatization.

Table 2: Hypothetical GC Parameters for the Analysis of Propionamide, 2-isopropylthio-2-methyl-

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| Injection Mode | Split (e.g., 20:1) |

Chiral Chromatography for Enantiomeric Purity

"Propionamide, 2-isopropylthio-2-methyl-" possesses a chiral center at the carbon atom bearing the isopropylthio group, meaning it can exist as two enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers, which is often critical in pharmaceutical and biological research as different enantiomers can exhibit distinct biological activities.

The separation of enantiomeric amides is well-established and typically employs chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the resolution of a variety of chiral compounds, including amides. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Both normal-phase (using eluents like hexane/isopropanol) and reversed-phase conditions can be explored to achieve optimal separation.

Table 3: Representative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralcel OD-H or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 5 µL |

Spectroscopic Detection Methods

Spectroscopic techniques are integral to the identification and quantification of "Propionamide, 2-isopropylthio-2-methyl-", often used in conjunction with chromatographic separation.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be utilized for the detection of "Propionamide, 2-isopropylthio-2-methyl-". The amide functional group contains a chromophore that exhibits a weak n → π* electronic transition. This transition typically results in a low-intensity absorption band in the region of 210-220 nm. The thioether group may also contribute to the UV absorption profile. While not highly specific, UV-Vis detection is a robust and widely used method in HPLC analysis. The molar absorptivity at the wavelength maximum would need to be determined for accurate quantification.

Table 4: Predicted UV-Vis Spectroscopic Data

| Chromophore | Predicted λmax (nm) | Transition |

| Amide (C=O) | ~215 | n → π |

| Thioether (S) | Weak, may overlap | n → σ |

Fluorescence Spectroscopy (if applicable to derivatives)

Simple amides and alkyl thioethers are generally not naturally fluorescent. Therefore, direct fluorescence detection of "Propionamide, 2-isopropylthio-2-methyl-" is not expected to be a viable analytical strategy. However, fluorescence spectroscopy can become a highly sensitive and selective detection method following derivatization of the molecule with a fluorescent tag.

For amides, derivatization is not straightforward without hydrolysis to the corresponding amine. If the molecule were to be hydrolyzed to 2-isopropylthio-2-methyl-propanamine, this primary amine could then be reacted with a variety of fluorescent labeling reagents. Common derivatizing agents for amines include dansyl chloride, fluorescamine, and o-phthaldialdehyde (OPA), which react to form highly fluorescent products. libretexts.orgsdiarticle4.com Similarly, while thioethers are not inherently fluorescent, specific fluorescent probes have been developed that react with thiols, which could potentially be formed from the thioether under certain reductive conditions, to yield fluorescent adducts.

This derivatization approach, coupled with a separation technique like HPLC, can provide excellent sensitivity for trace-level analysis. The choice of derivatization reagent would depend on the specific requirements of the assay, such as desired excitation and emission wavelengths and reaction conditions.

Table 5: Common Fluorescent Derivatization Reagents for Amine (Post-Hydrolysis) or Thiol (Post-Reduction) Moieties

| Derivatizing Agent | Target Functional Group | Excitation λ (nm) | Emission λ (nm) |

| Dansyl Chloride | Primary/Secondary Amines | ~340 | ~520 |

| o-Phthaldialdehyde (OPA) | Primary Amines (with a thiol) | ~340 | ~455 |

| Fluorescamine | Primary Amines | ~390 | ~475 |